molecular formula C14H20N2O5 B13769325 Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- CAS No. 68052-12-0

Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl-

Cat. No.: B13769325
CAS No.: 68052-12-0
M. Wt: 296.32 g/mol
InChI Key: UJTFFMKKJCRDAQ-UHFFFAOYSA-N
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Description

Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- is a chemical compound with the molecular formula C12H16N2O5 and a molecular weight of 268.27 g/mol . This compound is characterized by the presence of an acetamide group attached to a 2,5-diethoxy-4-nitrophenyl ring, with an additional ethyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- typically involves the reaction of 2,5-diethoxy-4-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the ethyl chloroacetate, forming the desired acetamide product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles.

Scientific Research Applications

Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- can be compared with other similar compounds, such as:

Properties

CAS No.

68052-12-0

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2,5-diethoxy-4-nitrophenyl)-N-ethylacetamide

InChI

InChI=1S/C14H20N2O5/c1-5-15(10(4)17)11-8-14(21-7-3)12(16(18)19)9-13(11)20-6-2/h8-9H,5-7H2,1-4H3

InChI Key

UJTFFMKKJCRDAQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=C(C=C1OCC)[N+](=O)[O-])OCC)C(=O)C

Origin of Product

United States

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